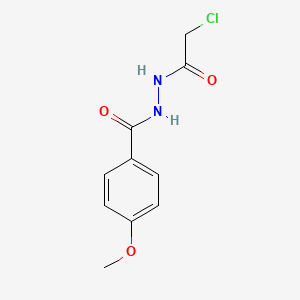

N'-(2-chloroacetyl)-4-methoxybenzohydrazide

CAS No.: 50677-25-3

Cat. No.: VC2017942

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50677-25-3 |

|---|---|

| Molecular Formula | C10H11ClN2O3 |

| Molecular Weight | 242.66 g/mol |

| IUPAC Name | N'-(2-chloroacetyl)-4-methoxybenzohydrazide |

| Standard InChI | InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

| Standard InChI Key | ZZBKWQOQKPTOCN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NNC(=O)CCl |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NNC(=O)CCl |

Introduction

| Property | Value |

|---|---|

| CAS No. | 50677-25-3 |

| Molecular Formula | C10H11ClN2O3 |

| Molecular Weight | 242.66 g/mol |

| IUPAC Name | N'-(2-chloroacetyl)-4-methoxybenzohydrazide |

| Standard InChI | InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

| Standard InChIKey | ZZBKWQOQKPTOCN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NNC(=O)CCl |

The compound contains several functional groups that influence its chemical behavior, including the methoxy group at the para position of the benzene ring, the hydrazide linkage (-CO-NH-NH-), and the chloroacetyl moiety. These structural elements contribute to its ability to interact with various biological targets and participate in different chemical reactions .

Structural Characteristics

The hydrazide linkage (-CO-NH-NH-CO-) serves as a flexible backbone that can adopt various conformations, potentially influencing the compound's ability to interact with biological receptors. The methoxy substituent on the benzene ring enhances the electron density within the aromatic system, potentially affecting the compound's lipophilicity and binding properties. The chloroacetyl group introduces a reactive center for nucleophilic substitution reactions, making the compound valuable for further synthetic modifications.

Synthesis Methods

The synthesis of N'-(2-chloroacetyl)-4-methoxybenzohydrazide typically involves a multi-step process starting from appropriate precursors. This section details the synthetic routes and reaction conditions for preparing this compound.

Synthetic Routes

The general synthetic pathway for N'-(2-chloroacetyl)-4-methoxybenzohydrazide involves the following key steps:

-

Preparation of 4-methoxybenzohydrazide from methyl 4-methoxybenzoate or other suitable esters

-

Reaction of 4-methoxybenzohydrazide with chloroacetyl chloride to yield N'-(2-chloroacetyl)-4-methoxybenzohydrazide

The first step typically involves refluxing methyl 4-methoxybenzoate with hydrazine hydrate in methanol, yielding 4-methoxybenzohydrazide. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to produce the target compound .

Reaction Conditions

The synthesis requires specific reaction conditions to ensure high yield and purity:

Preparation of 4-methoxybenzohydrazide

-

Methyl 4-methoxybenzoate (or a similar ester) is refluxed with hydrazine hydrate (typically in a 1:1 molar ratio) in methanol for 2-6 hours.

-

The reaction mixture is cooled, and excess hydrazine and solvent are evaporated.

-

The crude product is recrystallized from methanol to obtain pure 4-methoxybenzohydrazide .

Synthesis of N'-(2-chloroacetyl)-4-methoxybenzohydrazide

-

The purified 4-methoxybenzohydrazide is dissolved in an inert solvent (typically dichloromethane or chloroform).

-

The solution is cooled to 0-5°C to minimize side reactions.

-

Chloroacetyl chloride is added dropwise to the solution with continuous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several additional hours.

-

The crude product is purified by recrystallization or column chromatography to obtain pure N'-(2-chloroacetyl)-4-methoxybenzohydrazide.

Alternative Synthetic Approaches

Recent research has explored alternative synthetic methods for preparing hydrazide derivatives, which could potentially be applied to N'-(2-chloroacetyl)-4-methoxybenzohydrazide:

-

Microwave-assisted synthesis, which can significantly reduce reaction times and potentially improve yields

-

One-pot synthetic procedures that eliminate the need for isolating intermediates

-

Green chemistry approaches using environmentally friendly solvents and reagents

These alternative approaches could offer advantages in terms of efficiency, sustainability, and scalability for the synthesis of N'-(2-chloroacetyl)-4-methoxybenzohydrazide and related compounds.

Chemical Reactivity

N'-(2-chloroacetyl)-4-methoxybenzohydrazide exhibits diverse chemical reactivity, primarily due to its functional groups that can participate in various chemical transformations.

Nucleophilic Substitution Reactions

The chloroacetyl group contains a reactive chlorine atom that can undergo nucleophilic substitution reactions with various nucleophiles:

-

Reactions with amines yield amino derivatives

-

Reactions with thiols produce thioether derivatives

-

Reactions with alcohols lead to ester formations

These substitution reactions can be utilized to introduce additional functional groups, potentially enhancing the biological activities of the resulting derivatives.

Condensation Reactions

The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones:

-

The -NH-NH- linkage acts as a nucleophile in these reactions

-

Condensation typically occurs under mild acidic conditions

-

The resulting hydrazones may exhibit enhanced or altered biological activities compared to the parent compound

Oxidation and Reduction Reactions

N'-(2-chloroacetyl)-4-methoxybenzohydrazide can undergo various oxidation and reduction reactions:

-

Reduction of the carbonyl groups can yield corresponding alcohols

-

Oxidation reactions may lead to the formation of complex heterocyclic systems

-

These transformations can generate derivatives with potentially novel biological properties

The diverse chemical reactivity of N'-(2-chloroacetyl)-4-methoxybenzohydrazide makes it a valuable scaffold for generating libraries of compounds with potential applications in medicinal chemistry.

Biological Activities

N'-(2-chloroacetyl)-4-methoxybenzohydrazide and related hydrazide-hydrazone compounds exhibit a range of biological activities, making them promising candidates for various biomedical applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives, including those structurally related to N'-(2-chloroacetyl)-4-methoxybenzohydrazide, have demonstrated significant antimicrobial properties against various bacterial and fungal strains.

Antibacterial Activity

Research on related hydrazide-hydrazone compounds has shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Significant inhibition zones (16-22 mm) |

| Bacillus subtilis | Gram-positive | Moderate to high activity (MIC 16-22 μg/ml) |

| Escherichia coli | Gram-negative | Moderate activity (zone of inhibition 16-18 mm) |

| Salmonella typhi | Gram-negative | Variable activity (zone of inhibition 0-18 mm) |

Some derivatives have shown comparable activity to standard antibiotics such as streptomycin and penicillin, suggesting their potential as alternatives for treating bacterial infections .

Antifungal Activity

Hydrazide-hydrazone compounds have also demonstrated antifungal properties against various fungal strains:

| Fungal Strain | Activity |

|---|---|

| Aspergillus niger | Moderate activity (zone of inhibition 16-22 mm) |

| Trichoderma viride | High activity (zone of inhibition 16-26 mm) |

The antifungal activity of these compounds makes them potential candidates for developing new antifungal agents, particularly in cases of resistance to conventional treatments .

Antiglycation Activity

Studies on 4-methoxybenzoylhydrazones have revealed significant antiglycation activity, which could be relevant for N'-(2-chloroacetyl)-4-methoxybenzohydrazide:

| Compound | IC50 Value (μM) | Comparison to Rutin Standard (IC50 = 294.46 μM) |

|---|---|---|

| Selected 4-methoxybenzoylhydrazones | 216.52 - 748.71 | Several derivatives showed greater activity |

The most active compounds demonstrated IC50 values as low as 216.52 μM, suggesting potential applications in managing diabetic complications related to protein glycation .

Structure-Activity Relationships

Research on hydrazide-hydrazone compounds has identified several structure-activity relationships that may guide the development of more potent derivatives:

-

The presence and position of the methoxy group on the benzene ring significantly influence antimicrobial activity

-

The chloroacetyl moiety contributes to enhanced biological activities compared to unsubstituted counterparts

-

The configuration of the hydrazide linkage affects the compound's ability to interact with biological targets

These structure-activity relationships provide valuable insights for designing new derivatives with optimized biological properties .

Applications in Medicinal Chemistry

N'-(2-chloroacetyl)-4-methoxybenzohydrazide serves as a valuable precursor for synthesizing other biologically active compounds, with diverse applications in medicinal chemistry research.

Drug Development

The compound and its derivatives offer promising scaffolds for developing new therapeutic agents:

-

Antimicrobial agents to address the growing concern of antibiotic resistance

-

Antioxidant compounds for managing oxidative stress-related disorders

-

Antiglycation agents for treating diabetic complications

-

Potential anticancer agents, as some hydrazide-hydrazone derivatives have shown cytotoxic properties

Precursor for Bioactive Compounds

N'-(2-chloroacetyl)-4-methoxybenzohydrazide serves as a versatile building block for synthesizing various bioactive compounds through different chemical transformations:

| Reaction Type | Resulting Derivatives | Potential Applications |

|---|---|---|

| Nucleophilic substitution | Amino, thio, and oxy derivatives | Enhanced antimicrobial activity |

| Condensation with carbonyls | Hydrazones | Anticancer and antiglycation properties |

| Cyclization reactions | Heterocyclic systems | Novel biological activities |

The ability to generate diverse derivatives makes N'-(2-chloroacetyl)-4-methoxybenzohydrazide a valuable starting material for medicinal chemistry research.

Structural Optimization Strategies

Several strategies can be employed to optimize the structure of N'-(2-chloroacetyl)-4-methoxybenzohydrazide for enhanced biological activities:

-

Modification of the methoxy substituent on the benzene ring (position, number, or replacement with other groups)

-

Substitution of the chlorine atom with other leaving groups or nucleophiles

-

Introduction of additional functional groups to improve target binding or pharmacokinetic properties

These optimization strategies can lead to derivatives with improved potency, selectivity, or pharmacological profiles .

Analytical Methods

Various analytical techniques have been employed to characterize N'-(2-chloroacetyl)-4-methoxybenzohydrazide and related compounds, ensuring their purity and structural integrity.

NMR Spectroscopy

The structure of N'-(2-chloroacetyl)-4-methoxybenzohydrazide can be confirmed using NMR spectroscopy, with characteristic signals including:

-

A singlet at approximately δ 3.8-3.9 ppm corresponding to the methoxy protons

-

A singlet at approximately δ 4.1-4.3 ppm for the methylene protons of the chloroacetyl group

-

Signals in the aromatic region (δ 6.9-8.0 ppm) corresponding to the protons on the benzene ring

-

Signals at approximately δ 10.0-11.0 ppm for the NH protons of the hydrazide linkage

IR Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in N'-(2-chloroacetyl)-4-methoxybenzohydrazide:

-

N-H stretching vibrations around 3200-3400 cm^-1

-

C=O stretching vibrations around 1650-1700 cm^-1

-

C-O-C stretching vibrations associated with the methoxy group around 1250-1270 cm^-1

-

C-Cl stretching vibrations around 700-800 cm^-1

Chromatographic Methods

Various chromatographic techniques can be used to assess the purity of N'-(2-chloroacetyl)-4-methoxybenzohydrazide:

-

Thin Layer Chromatography (TLC) for monitoring reaction progress and initial purity assessment

-

High-Performance Liquid Chromatography (HPLC) for quantitative purity determination

-

Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and purity analysis

These analytical methods ensure the quality and identity of N'-(2-chloroacetyl)-4-methoxybenzohydrazide for research and development purposes.

Future Research Directions

The promising biological activities and synthetic versatility of N'-(2-chloroacetyl)-4-methoxybenzohydrazide open several avenues for future research exploration.

Structure Optimization

Future research could focus on optimizing the structure of N'-(2-chloroacetyl)-4-methoxybenzohydrazide to enhance its biological activities:

-

Systematic modification of the methoxy group position or substitution with other electron-donating or electron-withdrawing groups

-

Introduction of additional functional groups to improve binding to biological targets

-

Development of hybrid molecules combining the hydrazide-hydrazone scaffold with other bioactive moieties

Mechanism Studies

Understanding the mechanisms by which N'-(2-chloroacetyl)-4-methoxybenzohydrazide and related compounds exert their biological activities is crucial for rational drug design:

-

Identification of specific molecular targets in bacterial cells

-

Elucidation of the mechanisms underlying antioxidant and antiglycation activities

-

Structure-based design of more potent derivatives based on known target interactions

Novel Synthetic Approaches

Developing more efficient and environmentally friendly synthetic methods for preparing N'-(2-chloroacetyl)-4-methoxybenzohydrazide and its derivatives represents another area for future research:

-

Microwave-assisted synthesis to reduce reaction times and improve yields

-

Green chemistry approaches using sustainable solvents and catalysts

-

One-pot synthetic methods to streamline the preparation process

Expanded Biological Evaluation

While antimicrobial, antioxidant, and antiglycation activities have been reported for hydrazide-hydrazone compounds, further biological evaluation of N'-(2-chloroacetyl)-4-methoxybenzohydrazide could reveal additional therapeutic applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume